4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine
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Overview
Description
“4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine” is a heterocyclic aromatic compound . It belongs to the class of compounds known as thiazoles, which are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H5F3N2S2 . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not provided in the sources retrieved.Scientific Research Applications
Electroluminescence and Amplified Spontaneous Emission
4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine plays a role in the design and synthesis of star-shaped single-polymer systems with simultaneous RGB emission, leading to saturated white electroluminescence and amplified spontaneous emission properties. These polymers have been systematically investigated for their thermal, photophysical, electrochemical, and electroluminescent characteristics, revealing potential applications in electronic and photonic devices (Liu et al., 2016).
Corrosion Inhibition
This compound is studied for its effectiveness as a corrosion inhibitor. In an acidic medium, it demonstrates the ability to prevent mild steel corrosion by adsorbing on the steel surface, forming insoluble complexes with ferrous species. The efficiency of this inhibition increases with the number of benzimidazole segments in the molecule (Tang et al., 2013).
Catalysis in Azide-Alkyne Cycloaddition
In the context of copper(I)-catalyzed azide-alkyne cycloaddition reactions, tris(2-benzimidazolylmethyl)amines, which include structures similar to this compound, are superior accelerating ligands. These ligands demonstrate high catalytic rates in the presence of high concentrations of coordinating ligands, highlighting their potential in synthetic chemistry (Rodionov et al., 2007).
Molecular Dynamics and Corrosion Inhibition Studies
Molecular dynamics simulation studies have been conducted on derivatives of thiazole and thiadiazole, closely related to this compound, to predict their corrosion inhibition performance on iron metal. These studies involve calculations of various quantum chemical parameters and binding energies, suggesting their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Heterocyclic Synthesis and Application in Organic Chemistry
This compound and its derivatives are used in the synthesis of novel enaminones, azolopyrimidines, and 2-arylimino-5-arylidene-4-thiazolidinones. These compounds play a crucial role in organic synthesis, expanding the range of available heterocyclic compounds for various applications (Behbehani & Ibrahim, 2012).
Multi-Stimuli Responsive Materials
This compound is integral in the development of multi-stimuli responsive materials. A novel V-shaped molecule incorporating benzo[d]thiazol-2-yl has been synthesized, exhibiting morphology-dependent fluorochromism and potential for use as a security ink. These materials demonstrate significant changes in color and fluorescence in response to mechanical force or pH changes, suggesting applications in security and sensing technologies (Lu & Xia, 2016).
Future Directions
The future directions for “4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Thiazole derivatives have been the subject of much research due to their diverse biological activities , and “this compound” could be a part of this ongoing research.
properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(13)15-5/h1-2H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPUGGXCOUAHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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